molecular formula C8H16O3 B12919051 2-Ethoxyethyl butyrate CAS No. 655235-95-3

2-Ethoxyethyl butyrate

Cat. No.: B12919051
CAS No.: 655235-95-3
M. Wt: 160.21 g/mol
InChI Key: RUCPXHYWYFCCOY-UHFFFAOYSA-N
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Description

2-Ethoxyethyl butyrate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. The chemical formula for this compound is C8H16O3, and it is known for its applications in various industrial and scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxyethyl butyrate can be synthesized through the esterification reaction between butyric acid and 2-ethoxyethanol. This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure the complete conversion of reactants to the ester product.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method utilizes a packed bed reactor where butyric acid and 2-ethoxyethanol are fed continuously, and the ester product is collected. The reaction is catalyzed by an acid catalyst, and the process is optimized for high yield and purity.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of butyric acid and 2-ethoxyethanol.

    Reduction: The ester can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.

Common Reagents and Conditions:

    Acidic Hydrolysis: Requires a strong acid like hydrochloric acid (HCl) and water.

    Basic Hydrolysis (Saponification): Utilizes a strong base such as sodium hydroxide (NaOH).

    Reduction: Employs reducing agents like LiAlH4 under anhydrous conditions.

Major Products Formed:

    Hydrolysis: Butyric acid and 2-ethoxyethanol.

    Reduction: Butanol and 2-ethoxyethanol.

    Transesterification: A new ester and an alcohol.

Scientific Research Applications

2-Ethoxyethyl butyrate has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible esters.

    Industry: Utilized in the production of coatings, adhesives, and plasticizers due to its solvent properties.

Mechanism of Action

The mechanism of action of 2-ethoxyethyl butyrate involves its interaction with enzymes and other molecular targets. For instance, during hydrolysis, esterases catalyze the cleavage of the ester bond, resulting in the formation of butyric acid and 2-ethoxyethanol. The compound can also act as a solvent, facilitating the dissolution and interaction of various substances in chemical reactions.

Comparison with Similar Compounds

    Ethyl butyrate: Another ester with a similar structure but different alkoxy group.

    Methyl butyrate: Similar ester with a methyl group instead of an ethoxyethyl group.

    Butyl butyrate: Contains a butyl group in place of the ethoxyethyl group.

Uniqueness: 2-Ethoxyethyl butyrate is unique due to its specific alkoxy group, which imparts distinct physical and chemical properties. Its solubility, boiling point, and reactivity differ from other similar esters, making it suitable for specific applications in various fields.

Properties

CAS No.

655235-95-3

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

2-ethoxyethyl butanoate

InChI

InChI=1S/C8H16O3/c1-3-5-8(9)11-7-6-10-4-2/h3-7H2,1-2H3

InChI Key

RUCPXHYWYFCCOY-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCCOCC

Origin of Product

United States

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